1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine
Description
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine is a piperazine derivative featuring a 1,3-thiazole ring substituted at the 2-position with a 1-methoxyethyl group and at the 4-position with a methyl-piperazine moiety. The compound’s structure combines the electron-rich thiazole heterocycle with the flexible piperazine ring, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
2-(1-methoxyethyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-9(15-2)11-13-10(8-16-11)7-14-5-3-12-4-6-14/h8-9,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPQNCNHQNXBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)CN2CCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic conditions.
Alkylation of Piperazine: The piperazine ring is alkylated using 1-bromo-2-(1-methoxyethyl)benzene in the presence of a base such as potassium carbonate.
Coupling Reaction: The thiazole and piperazine moieties are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides or sulfonates.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium.
Scientific Research Applications
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The thiazole moiety can form hydrogen bonds and π-π interactions with active sites, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine
- Structural Difference : The ethoxyethyl group replaces the methoxyethyl substituent on the thiazole ring.
- Physicochemical Properties: Molecular Formula: C₁₂H₂₁N₃OS (vs. C₁₁H₁₉N₃OS for the methoxy analog). Molecular Weight: 255.38 g/mol (vs. 241.36 g/mol). Impact: The ethoxy group increases lipophilicity (logP ~1.2 vs.
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine
- Structural Difference : A phenyl group at the thiazole 4-position and a methanesulfonyl substituent on piperazine.
- Functional Impact :
N-Benzyl Piperazine Derivatives (e.g., Buclizine, Meclizine)
- Structural Difference : Bulky benzhydryl or chlorophenyl groups replace the thiazole-methyl-piperazine motif.
- Pharmacological Relevance :
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)
- Structural Difference : A cyclohexyl-diphenylethyl substituent instead of thiazole-methyl.
- Functional Impact :
Key Comparative Data Table
Biological Activity
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine is a compound that incorporates a piperazine moiety linked to a thiazole derivative. Piperazine compounds are known for their diverse biological activities, including antimicrobial, antitumor, and neuropharmacological effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of 2-substituted thiazole derivatives with piperazine under appropriate conditions. The synthesis pathway often employs coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired compound .
Antimicrobial Activity
Research has shown that thiazole and piperazine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds containing the thiazole ring often possess moderate to excellent activity against various bacterial strains. For instance, derivatives similar to this compound have been tested against Gram-positive and Gram-negative bacteria, showing promising results .
Table 1: Antimicrobial Activity of Thiazole-Piperazine Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | P. aeruginosa | 18 |
Antitumor Activity
Piperazine derivatives have also been investigated for their antitumor potential. A study on related compounds demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms such as necroptosis and modulation of cell cycle progression . The specific effects of this compound on tumor cells remain to be extensively characterized but are anticipated based on structural similarities with known active compounds.
Neuropharmacological Effects
The piperazine scaffold is recognized for its interaction with various neurotransmitter receptors, including serotonin and dopamine receptors. Compounds with similar structures have shown potential as anxiolytic and antidepressant agents . The biological activity of this compound in this context warrants further investigation to elucidate its pharmacological profile.
Case Studies
Several case studies highlight the efficacy of thiazole-piperazine derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was evaluated in a clinical trial for its antimicrobial properties against resistant bacterial infections. Results indicated a significant reduction in infection rates among treated patients.
- Case Study 2 : In another study focusing on cancer therapy, a related piperazine compound demonstrated enhanced efficacy when combined with traditional chemotherapeutic agents, suggesting potential for synergistic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
